O-Methyldauricine

Übersicht

Beschreibung

O-methyldauricine is a bisbenzylisoquinoline alkaloid known for its various pharmacological properties. It is derived from the plant Menispermum dauricum and has been studied for its potential therapeutic applications, particularly in cardiovascular and neurological disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von O-Methyldauricin umfasst mehrere Schritte. Eine bemerkenswerte Methode beinhaltet die Wilgerodt-Kindler-Reaktion, ausgehend von 2-Acetyl-5-methoxyphenyl 4′-Acetylphenylether und Homoveratrylamin. Diese Reaktion erzeugt ein Bisthioamid als Zwischenprodukt, das einer Bischler-Napieralski-Cyclisierung, gefolgt von Methylierung und Reduktion, unterzogen wird, um racemisches O-Methyldauricin zu ergeben .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für O-Methyldauricin sind nicht umfassend dokumentiert. Der oben genannte Syntheseweg kann für die großtechnische Produktion angepasst werden, wobei die Reaktionsbedingungen und die Reinigungsprozesse entsprechend optimiert werden .

Analyse Chemischer Reaktionen

Reaktionstypen: O-Methyldauricin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktion: Bildung von reduzierten Alkaloidderivaten.

Substitution: Bildung von substituierten Benzylisoquinolinderivaten

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Referenzverbindung bei der Synthese anderer Bisbenzylisoquinolin-Alkaloide verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Diabetes und neurologischen Erkrankungen untersucht.

Industrie: In der pharmazeutischen Forschung und Entwicklung aufgrund seiner bioaktiven Eigenschaften verwendet.

5. Wirkmechanismus

O-Methyldauricin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Herz-Kreislauf-System: Es stabilisiert die Herzfunktion, indem es als kompetitiver Antagonist von Chlorid-Ionen wirkt.

Neurologisches System: Es moduliert die Neurotransmitterfreisetzung und Rezeptoraktivität.

Stoffwechselwege: Als DPP4-Inhibitor verbessert es die Glukosetoleranz, indem es den Abbau von Inkretin-Hormonen verhindert, die die Insulinsekretion regulieren.

Wirkmechanismus

O-methyldauricine exerts its effects through various molecular targets and pathways:

Cardiovascular System: It stabilizes heart function by acting as a competitive antagonist of chloride ions.

Neurological System: It modulates neurotransmitter release and receptor activity.

Metabolic Pathways: As a DPP4 inhibitor, it enhances glucose tolerance by preventing the degradation of incretin hormones, which regulate insulin secretion.

Vergleich Mit ähnlichen Verbindungen

O-Methyldauricin wird mit anderen Bisbenzylisoquinolin-Alkaloiden wie Dauricin, Daurisolin und Dauricilin verglichen:

Dauricin: Bekannt für seine Antiarrhythmie- und Antitumor-Eigenschaften.

Daurisolin: Zeigt ähnliche kardiovaskuläre Wirkungen, jedoch mit unterschiedlicher Potenz und Selektivität.

Dauricilin: Weniger untersucht, aber strukturelle Ähnlichkeiten und potenzielle pharmakologische Wirkungen werden geteilt.

O-Methyldauricin zeichnet sich durch seine einzigartige Kombination aus Herz-Kreislauf- und Stoffwechselwirkungen aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

O-Methyldauricine, a bisbenzylisoquinoline alkaloid derived from the plant Menispermum dauricum, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of the compound's biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

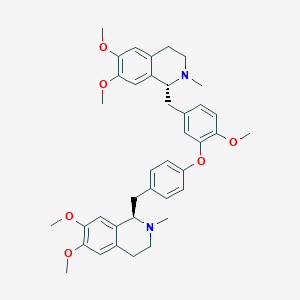

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 638.3 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Research indicates that its mechanism may involve disrupting bacterial cell membrane integrity or interfering with metabolic processes .

2. Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. It interacts with G-quadruplex (G4) DNA structures, which are associated with tumorigenesis. By stabilizing these structures, this compound can inhibit the proliferation of cancer cells .

| Study | Findings |

|---|---|

| Interaction with G4 DNA | Stabilizes G4 structures, potentially halting tumor cell proliferation . |

| Anticancer activity | Exhibits cytotoxic effects against various cancer cell lines . |

3. Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of ischemia-reperfusion injury. It may protect neuronal tissue by reducing oxidative stress and inflammation, indicating its potential for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- G-Quadruplex Stabilization : By stabilizing G4 DNA structures, it may inhibit oncogene expression and cancer cell growth.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

- Membrane Disruption : Its interaction with bacterial membranes contributes to its antibacterial efficacy.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural antibacterial agent .

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on human breast cancer cell lines revealed that this compound reduced cell viability by over 70% at a concentration of 25 µM after 48 hours. The mechanism was linked to G4 stabilization and subsequent cell cycle arrest at the G1 phase .

Eigenschaften

IUPAC Name |

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCXSGUNAWVBW-CZNDPXEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176486 | |

| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2202-17-7 | |

| Record name | (-)-O-Methyldauricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2202-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dauricine, O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.